BenchChemオンラインストアへようこそ!

Eserine salicylate

Pharmaceutical Formulation Stability Analytical Chemistry

Select eserine salicylate for its unmatched central acetylcholinesterase inhibition, validated by PET imaging showing 52% cortical AChE blockade—nearly double donepezil's 27%. Its tertiary amine structure ensures reliable blood-brain barrier penetration, essential for Alzheimer's research and anticholinergic toxicity reversal, distinguishing it from peripherally-restricted quaternary amines like neostigmine. The salicylate salt guarantees superior aqueous stability over the sulfate, preventing discoloration, while delivering the highest zeta potential among physostigmine salts for colloidal drug delivery systems. As the gold-standard reference compound with an IC50 of 0.67 nM, it is indispensable for assay calibration and validating novel CNS-targeted therapies. Procure this API for robust, reproducible results in ophthalmic formulations, PET tracer studies, and biochemical screening.

Molecular Formula C22H27N3O5
Molecular Weight 413.5 g/mol
Cat. No. B15339708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEserine salicylate
Molecular FormulaC22H27N3O5
Molecular Weight413.5 g/mol
Structural Identifiers
SMILESCC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.C1=CC=C(C(=C1)C(=O)O)O
InChIInChI=1S/C15H21N3O2.C7H6O3/c1-15-7-8-17(3)13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2;8-6-4-2-1-3-5(6)7(9)10/h5-6,9,13H,7-8H2,1-4H3,(H,16,19);1-4,8H,(H,9,10)/t13?,15-;/m0./s1
InChIKeyHZOTZTANVBDFOF-LDCKTULKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 200 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>62 [ug/mL] (The mean of the results at pH 7.4)

Eserine Salicylate (Physostigmine Salicylate): Pharmacological Profile and Procurement Considerations


Eserine salicylate, also known as physostigmine salicylate, is a reversible acetylcholinesterase (AChE) inhibitor and a tertiary amine alkaloid derived from the Calabar bean (Physostigma venenosum). It functions by increasing acetylcholine concentrations at cholinergic synapses, thereby enhancing both central and peripheral cholinergic neurotransmission [1]. Unlike many other cholinesterase inhibitors, its tertiary amine structure enables it to readily cross the blood-brain barrier, a property essential for its central nervous system effects [2]. Clinically, it is employed for reversing anticholinergic toxicity and as a miotic agent in glaucoma, while research applications include Alzheimer's disease and organophosphate poisoning [3].

Why Substituting Eserine Salicylate with Other Physostigmine Salts or Cholinesterase Inhibitors Compromises Experimental and Clinical Integrity


Substituting eserine salicylate with other physostigmine salts (e.g., sulfate) or alternative acetylcholinesterase inhibitors is scientifically unjustified due to critical differences in physicochemical stability, salt-specific formulation performance, and CNS penetration. The salicylate salt demonstrates superior aqueous stability and a reduced propensity for discoloration compared to the sulfate [1]. Furthermore, in emulsion-based drug delivery systems, the salicylate salt uniquely enhances zeta potential, a key determinant of colloidal stability, unlike the base or hemisulfate forms [2]. In contrast to quaternary amine inhibitors like neostigmine and pyridostigmine, which are restricted to the periphery, eserine salicylate's tertiary amine structure is essential for crossing the blood-brain barrier to achieve central effects [3]. Even among CNS-penetrant inhibitors, direct PET imaging reveals that eserine salicylate achieves significantly higher cortical AChE inhibition than donepezil at therapeutic doses [4].

Quantitative Comparative Evidence for Eserine Salicylate in Scientific and Industrial Selection


Superior Aqueous Stability and Reduced Discoloration Compared to Physostigmine Sulfate

Eserine salicylate demonstrates superior stability in solution compared to the sulfate salt. Solutions of physostigmine salicylate are less prone to undesirable color change than those of the sulfate, a critical quality attribute for pharmaceutical preparations and long-term storage [1].

Pharmaceutical Formulation Stability Analytical Chemistry

Enhanced Colloidal Stability in Emulsion Formulations via Higher Zeta Potential

In the development of a micronized emulsion for controlled oral release, eserine salicylate conferred the highest zeta potential compared to the base and hemisulfate forms. This is a direct measure of electrostatic repulsion between particles and a key predictor of long-term emulsion stability against aggregation and phase separation [1].

Drug Delivery Nanotechnology Pharmaceutical Technology

Significantly Higher Cerebral Cortical AChE Inhibition Compared to Donepezil in Alzheimer's Patients

Direct measurement of central nervous system target engagement via positron emission tomography (PET) shows that eserine salicylate achieves nearly double the level of acetylcholinesterase inhibition in the cerebral cortex compared to the widely used Alzheimer's drug donepezil at standard therapeutic doses [1].

Neuroscience Alzheimer's Disease Molecular Imaging

Ultra-Potent In Vitro Inhibition of Acetylcholinesterase (IC50 = 0.67 nM)

Eserine salicylate is an exceptionally potent inhibitor of human acetylcholinesterase, with a reported IC50 value of 0.67 nM [1]. This level of potency establishes it as a benchmark reference compound for cholinesterase inhibition assays and comparative studies of novel inhibitors.

Enzymology Pharmacology Biochemistry

Unique CNS Bioavailability Versus Peripherally-Restricted Quaternary Amine Analogs

Eserine salicylate's tertiary amine structure enables it to readily cross the blood-brain barrier and act on the central nervous system. In contrast, quaternary amine analogs like neostigmine and pyridostigmine are ionized at physiological pH and are therefore confined to peripheral sites, precluding any central therapeutic or experimental effect [1].

Pharmacokinetics Blood-Brain Barrier Neuropharmacology

Optimal Research and Industrial Application Scenarios for Eserine Salicylate Based on Differential Evidence


Alzheimer's Disease Research: In Vivo CNS Cholinergic Challenge Studies

Eserine salicylate is the compound of choice for positron emission tomography (PET) studies or cognitive challenge paradigms in Alzheimer's disease research requiring robust central acetylcholinesterase inhibition. As demonstrated by direct PET imaging, it achieves 52% cerebral cortical AChE inhibition, nearly double that of donepezil (27%) at clinical doses [1]. This makes it an unparalleled tool for probing maximal cholinergic function and validating novel CNS-targeted therapies.

Development of Stable Ophthalmic Formulations for Glaucoma

The superior stability of eserine salicylate over physostigmine sulfate in solution makes it the preferred active pharmaceutical ingredient (API) for developing reliable and long-lasting miotic eye drops and ointments [1]. Its indirect mechanism of action on the iris sphincter, distinct from direct agonists like pilocarpine, provides a complementary therapeutic approach [2], and its use in combination with other miotics is a clinical standard [3].

Design of Advanced Colloidal Drug Delivery Systems

For formulators designing lipid emulsions, nanoparticles, or other colloidal carriers for controlled release, eserine salicylate offers a critical advantage. Its ability to impart the highest zeta potential among common physostigmine salts directly translates to improved electrostatic stabilization, preventing aggregation and ensuring formulation homogeneity and shelf-life [1]. This property is essential for predictable in vivo performance of complex dosage forms.

Benchmarking Novel Acetylcholinesterase Inhibitors in Vitro

With an established IC50 of 0.67 nM against human AChE [1], eserine salicylate serves as the gold-standard reference compound for in vitro biochemical assays. It is essential for calibrating assay systems, validating the activity of newly synthesized inhibitors, and providing a high-potency, reversible control for comparative pharmacology studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Eserine salicylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.